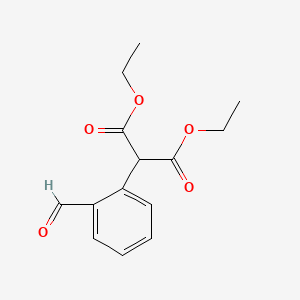
(R)-3-Chloropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Chloropyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a chlorine atom at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Chloropyrrolidine typically involves the chlorination of pyrrolidine derivatives. One common method is the asymmetric synthesis starting from ®-pyrrolidine-3-carboxylic acid, which undergoes chlorination using thionyl chloride or phosphorus pentachloride under controlled conditions to yield ®-3-Chloropyrrolidine.
Industrial Production Methods: In industrial settings, the production of ®-3-Chloropyrrolidine may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: ®-3-Chloropyrrolidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert ®-3-Chloropyrrolidine to its corresponding amine derivatives.
Substitution: The chlorine atom in ®-3-Chloropyrrolidine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products:
Oxidation: N-oxides of ®-3-Chloropyrrolidine.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
®-3-Chloropyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-3-Chloropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound without the chlorine substitution.
3-Chloropyrrolidine: The racemic mixture of the compound.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness: ®-3-Chloropyrrolidine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This specificity can lead to distinct pharmacological and biochemical properties compared to its racemic or achiral counterparts.
Propriétés
Numéro CAS |
1072707-24-4 |
|---|---|
Formule moléculaire |
C4H8ClN |
Poids moléculaire |
105.56 g/mol |
Nom IUPAC |
(3R)-3-chloropyrrolidine |
InChI |
InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1 |
Clé InChI |
SIMYCJOGGRXQIY-SCSAIBSYSA-N |
SMILES isomérique |
C1CNC[C@@H]1Cl |
SMILES canonique |
C1CNCC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)

![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)











